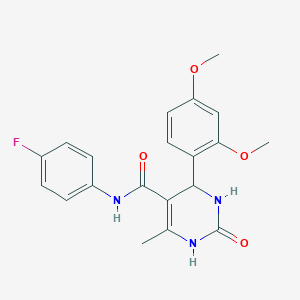

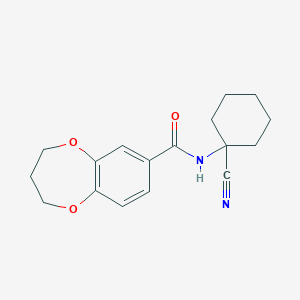

![molecular formula C19H14ClF3N2O2S B2880045 2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 3-chlorobenzenecarboxylate CAS No. 691891-14-2](/img/structure/B2880045.png)

2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 3-chlorobenzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including an imidazole ring, a sulfanyl group, and a chlorobenzenecarboxylate group. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the imidazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and additions .Scientific Research Applications

Synthesis and Antiprotozoal Activity

A study by Pérez‐Villanueva et al. (2013) focused on the synthesis of novel derivatives with potential antiprotozoal activity. They synthesized a series of new compounds tested against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, showing strong activity with IC50 values in the nanomolar range, surpassing that of metronidazole, the standard drug for these parasites Pérez‐Villanueva et al., 2013.

Modulating Electrochemical CO₂ Reduction

Research by Sun et al. (2014) explored the use of ionic liquids in modulating the electrochemical reduction of carbon dioxide. They found that certain ionic liquids can decrease the reduction overpotential and shift the reaction course, promoting the formation of carbon monoxide over oxalate anion, highlighting the catalytic effects of the medium Sun et al., 2014.

Trifluoromethylated Compounds Synthesis

Tsuge et al. (1995) developed methods for the synthesis of trifluoromethylated compounds, which are of significant interest in pharmaceutical and agrochemical industries due to their unique properties. They discussed the regio- and stereo-selective synthesis of trifluoromethylated isoxazolidines and their conversion into syn-3-amino alcohols, showcasing the utility of trifluoromethyl groups in synthetic chemistry Tsuge et al., 1995.

Ionic Liquids Synthesis

Zhang et al. (2003) demonstrated the direct methylation and trifluoroethylation of imidazole and pyridine derivatives, providing a straightforward route to a variety of room temperature ionic liquids (RTILs). This methodology is crucial for the development of new materials with potential applications in green chemistry and catalysis Zhang et al., 2003.

Mechanism of Action

Target of Action

It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of chemical and biological properties . They are known to interact with various enzymes and receptors, influencing numerous biochemical pathways .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often acting as enzyme substrates or inhibitors. The trifluoroethylated imidazole in this compound could potentially interact with enzymes in a similar manner, providing insights into enzyme specificity and the role of fluorine in biological systems.

Biochemical Pathways

They exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The compound , being an imidazole derivative, could potentially influence similar pathways.

Result of Action

Given the wide range of biological activities exhibited by imidazole derivatives , it can be inferred that this compound could potentially have diverse molecular and cellular effects.

properties

IUPAC Name |

[1,1,1-trifluoro-3-(1-phenylimidazol-2-yl)sulfanylpropan-2-yl] 3-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClF3N2O2S/c20-14-6-4-5-13(11-14)17(26)27-16(19(21,22)23)12-28-18-24-9-10-25(18)15-7-2-1-3-8-15/h1-11,16H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWQDMHWRYXWRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN=C2SCC(C(F)(F)F)OC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClF3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

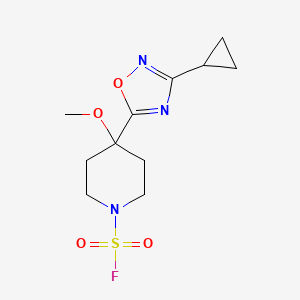

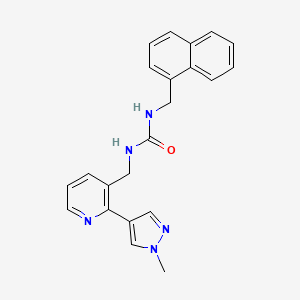

![2-(2-Fluorophenoxy)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2879962.png)

![5-[(2,5-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2879971.png)

![6-Ethyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2879973.png)

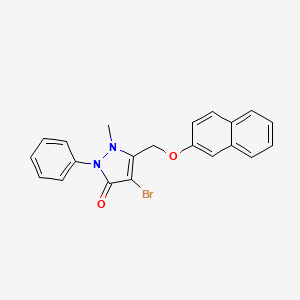

![2-((4-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2879979.png)

![4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B2879980.png)

![5-[(2-Chlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2879981.png)

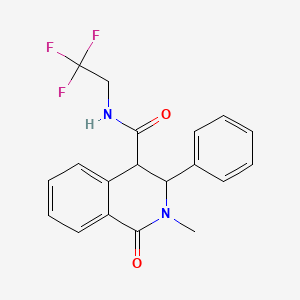

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2879982.png)

![N-(2-ethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2879984.png)